2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an ethyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ethyl group is introduced via an alkylation reaction.
Introduction of the Prop-2-yn-1-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with prop-2-yn-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols.
Scientific Research Applications
2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yl group.
2-Propynyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the ethyl and prop-2-yn-1-ylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-6-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-5-12-10-7-8(11(14)15)6-9(4-2)13-10/h1,6-7H,4-5H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
QNSRVRTYSOUIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)O)NCC#C |
Origin of Product |
United States |
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